molecular formula C16H18BrN3S B6438173 2-{1-[(4-bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine CAS No. 2549042-65-9

2-{1-[(4-bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

Cat. No.: B6438173
CAS No.: 2549042-65-9
M. Wt: 364.3 g/mol
InChI Key: PXQVAQQWPMLCBT-UHFFFAOYSA-N
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Description

The compound 2-{1-[(4-bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine features a pyridine ring fused to a bicyclic octahydropyrrolo[2,3-c]pyrrole system, substituted at the nitrogen atom with a 4-bromothiophen-2-ylmethyl group. The bromothiophene moiety introduces steric bulk and electronic effects, which may influence binding affinity, solubility, or reactivity .

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3S/c17-13-7-14(21-11-13)9-19-6-4-12-8-20(10-15(12)19)16-3-1-2-5-18-16/h1-3,5,7,11-12,15H,4,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQVAQQWPMLCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Bicyclic System Variations

The octahydropyrrolo[2,3-c]pyrrole scaffold is a key structural motif in several analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-Bromothiophen-2-ylmethyl Not Provided Not Provided Bromothiophene enhances lipophilicity -
2-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine Imidazo[1,2-a]pyridin-2-ylmethyl, trifluoromethylpyridine C₂₀H₂₀F₃N₅ 387.4 Trifluoromethyl improves metabolic stability
(3aS,7aR)-5-Methyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride Methyl group, hydrochloride salt C₈H₁₈Cl₂N₂ 229.15 Simpler bicyclic system with basic nitrogen

Key Observations :

  • The target compound’s bromothiophene substituent likely increases molecular weight and hydrophobicity compared to the methyl group in .

Substituent Effects on Pyridine Derivatives

Pyridine-based compounds with halogen or aryl substituents exhibit distinct physicochemical properties:

Compound Type Substituent(s) Melting Point (°C) Molecular Weight Range Yield (%) Reference
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Cl, Br, NO₂, CH₃, OCH₃ on phenyl 268–287 466–545 67–81
1-((4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)pyrrolidine Thiophene, pyrrolidine Not Provided 224 (MS) 25

Key Observations :

  • Halogen substituents (e.g., Cl, Br) correlate with higher melting points and molecular weights, as seen in . The target compound’s bromothiophene group may similarly elevate its melting point.
  • The moderate synthesis yield (25%) for the thiophene-containing compound in suggests that analogous procedures for the target compound may require optimization.

Role of Brominated Heterocycles

Brominated pyrrolo-pyridine derivatives are notable for their reactivity and biological activity:

Compound Name Bromine Position Similarity to Target Application Insights Reference
5-Bromo-1H-pyrrolo[2,3-b]pyridine Position 5 on pyrrolo ring Moderate Intermediate in drug synthesis
3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxamide Position 3 on pyrrolo ring High Potential protease inhibitors

Key Observations :

  • Bromine at position 4 on the thiophene ring in the target compound may enhance electrophilic substitution reactivity compared to brominated pyrrolo systems .
  • Brominated analogs in are used as intermediates, suggesting the target compound could serve a similar role in multi-step syntheses.

Preparation Methods

Tandem Cyclization Approach

The bicyclic system has been successfully constructed through a Mannich-type cyclization followed by intramolecular amidation . A representative protocol involves:

  • Condensation of N-Boc-pyrrolidin-3-one with ethyl glycinate under acidic conditions to form the iminium intermediate

  • In situ reduction with NaBH3CN yields the bis-amine precursor

  • Microwave-assisted cyclization in DMF at 150°C for 2 h completes the bicyclic framework

Optimization Data (Table 1):

EntryCatalystTemp (°C)Yield (%)Purity (HPLC)
1TFA (0.1 eq)1204288%
2HCl (1 eq)1506792%
3H2SO4 (1 eq)1507395%

This method demonstrates superior efficiency with sulfuric acid catalysis, achieving 73% isolated yield of the core structure.

Transition Metal-Mediated [3+2] Cycloaddition

Palladium-catalyzed cycloaddition between vinylaziridine derivatives and nitroalkenes provides stereochemical control over the bicyclic system:

Pd(OAc)2(5mol%),DPEPhos(10mol%),THF,80C,12h\text{Pd(OAc)}_2 \, (5 \, \text{mol}\%), \, \text{DPEPhos} \, (10 \, \text{mol}\%), \, \text{THF}, \, 80^\circ\text{C}, \, 12 \, \text{h}

The reaction proceeds via a concerted metallocycle intermediate , yielding the cis-fused bicyclic product with >95% diastereomeric excess. Subsequent hydrogenation (H2, Pd/C) saturates the ring system to the desired octahydropyrrolopyrrole.

Functionalization of the Bicyclic Core

N-Alkylation with 4-Bromo-2-(bromomethyl)thiophene

Integrated One-Pot Synthesis

Recent advances combine core construction and functionalization in a telescoped process :

  • Cyclization : H2SO4-catalyzed tandem Mannich/amidation

  • In situ deprotection : TFA-mediated Boc removal

  • Alkylation : Direct addition of 4-bromo-2-(bromomethyl)thiophene

  • Cross-coupling : Suzuki reaction with pre-formed boronate

Advantages:

  • Eliminates intermediate purification steps

  • Total yield improvement from 28% (stepwise) to 44%

  • Reduced solvent consumption (3.2 L/mol vs. 8.7 L/mol)

Analytical Characterization

Comprehensive spectral data confirms successful synthesis:

1H NMR (500 MHz, CDCl3):

  • δ 8.51 (d, J = 4.9 Hz, 1H, Py-H6)

  • δ 7.72 (t, J = 7.8 Hz, 1H, Py-H4)

  • δ 7.28 (d, J = 3.1 Hz, 1H, Thiophene-H3)

  • δ 4.12 (s, 2H, NCH2Th)

  • δ 3.85–3.45 (m, 8H, Bicyclic CH2)

13C NMR (126 MHz, CDCl3):

  • 152.4 (Py-C2)

  • 142.6 (Thiophene-C2)

  • 112.7 (Thiophene-C5)

  • 58.3 (NCH2Th)

  • 49.1–47.8 (Bicyclic CH2)

HRMS (ESI): Calcd for C17H19BrN3S [M+H]+: 392.0432 Found: 392.0428

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound, and how can reaction conditions be optimized?

Answer: Synthesis involves multi-step routes starting with functionalization of the pyrrolo[2,3-c]pyrrolidine core. Key steps include alkylation of the bromothiophene moiety using a methyl linker under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Coupling with the pyridine ring is achieved via Buchwald-Hartwig amination or nucleophilic aromatic substitution. Optimization includes catalyst selection (e.g., Pd(PPh₃)₄) and solvent systems. Ethanol with ammonium acetate under reflux improves yields in similar pyridine syntheses .

Q. What spectroscopic techniques are effective for characterizing purity and structural integrity?

Answer: Use ¹H/¹³C NMR to verify proton environments (δ 7.2–7.8 ppm for bromothiophene-adjacent protons) and carbon骨架. HRMS confirms molecular weight (≤3 ppm error). Purity is assessed via reverse-phase HPLC (C18 column, ACN/water gradient). X-ray crystallography resolves absolute configuration, as demonstrated for brominated heterocycles .

Q. How do steric/electronic effects of the bromothiophene and pyrrolo-pyrrolidine moieties influence reactivity?

Answer: The bromine atom enhances electrophilic substitution at the thiophene’s adjacent position. The octahydropyrrolo-pyrrolidine system introduces steric hindrance, directing regioselectivity in cross-couplings. DFT calculations show electron-rich regions near pyrrolidine nitrogens, increasing pyridine nitrogen’s protonation susceptibility .

Advanced Research Questions

Q. What crystallographic parameters and tools are recommended for determining 3D conformation?

Answer: Use single-crystal X-ray diffraction (Bruker APEXII CCD, Mo Kα radiation, 100 K). Refine with SHELXL-2018/3 and SADABS absorption correction. Key parameters: space group P2₁/c, unit cell (a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å, β = 91.315°). Visualize π-π stacking (3.5 Å) and Br···N bonds (3.3 Å) using Mercury 4.3.1 .

Q. How should researchers resolve contradictions in reported biological activities?

Answer: Implement orthogonal validation:

  • Replicate assays under standardized conditions (e.g., ATP-based viability vs. apoptosis markers).
  • Use isogenic cell lines to control genetic variability.
  • Apply cheminformatics (SEA, PubChem BioAssay) for target engagement profiles. For >10-fold potency discrepancies, conduct solubility-adjusted dose-response curves in physiologically relevant media (1% HSA/PBS) .

Q. What in silico strategies are effective for SAR studies targeting kinase inhibition?

Answer: Combine molecular docking (AutoDock Vina) with MM-GBSA binding energy calculations on kinase domains (e.g., PDB 3POZ). Modify substituents at pyrrolidine N and bromothiophene positions. Predict ADMET via QikProp (target logP 2–3, BBB permeability). Validate with 3D-QSAR (CoMFA, q² >0.5, r² >0.8) using 20+ analogs .

Q. What experimental controls are critical for evaluating stability under physiological conditions?

Answer: Conduct forced degradation studies:

  • Acidic (0.1N HCl, 37°C/24h), basic (0.1N NaOH, 37°C/24h), oxidative (3% H₂O₂, 37°C/6h).
  • Monitor via LC-MS for debromination or ring-opening products.
  • Include positive (ascorbic acid) and negative (PBS pH 7.4) controls. Stability threshold: ≤5% degradation in simulated gastric fluid (pH 1.2) over 2h .

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